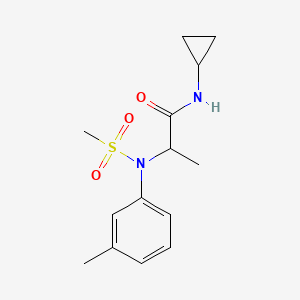![molecular formula C19H20Cl2N2O2 B4462790 2,4-dichloro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4462790.png)
2,4-dichloro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide
Vue d'ensemble
Description
2,4-dichloro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as JNJ-17203212 and belongs to the class of N-(4-(piperidin-1-yl)phenyl)benzamides. This compound has been found to have potential applications in various fields of study, including neuroscience, pharmacology, and toxicology.
Mécanisme D'action
JNJ-17203212 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. JNJ-17203212 binds to the TRPV1 receptor and prevents its activation, thereby reducing the sensation of pain and inflammation.
Biochemical and Physiological Effects:
JNJ-17203212 has been found to have various biochemical and physiological effects. In animal studies, JNJ-17203212 has been shown to reduce the sensation of pain and inflammation. It has also been found to reduce the release of pro-inflammatory cytokines and chemokines. JNJ-17203212 has been shown to have minimal effects on body temperature, blood pressure, and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-17203212 has several advantages for lab experiments. It is a highly selective antagonist of the TRPV1 receptor, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. JNJ-17203212 has also been found to have good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, JNJ-17203212 has some limitations for lab experiments. It has been found to have poor bioavailability in vivo, which limits its use in animal studies. JNJ-17203212 is also relatively expensive compared to other TRPV1 antagonists.
Orientations Futures
JNJ-17203212 has several potential future directions for scientific research. It could be used to study the role of TRPV1 in various disease conditions, including chronic pain, inflammation, and cancer. JNJ-17203212 could also be used to develop new TRPV1 antagonists with improved bioavailability and efficacy. Finally, JNJ-17203212 could be used to study the interaction between TRPV1 and other receptors, which could lead to the development of new drugs for various disease conditions.
Conclusion:
In conclusion, JNJ-17203212 is a valuable tool for scientific research. It has potential applications in various fields of study, including neuroscience, pharmacology, and toxicology. JNJ-17203212 is a selective antagonist of the TRPV1 receptor and has been found to have minimal effects on body temperature, blood pressure, and heart rate. It has several advantages for lab experiments, but also has some limitations. JNJ-17203212 has several potential future directions for scientific research, which could lead to the development of new drugs for various disease conditions.
Applications De Recherche Scientifique
JNJ-17203212 has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience, where it has been used to study the effects of pain and inflammation on the central nervous system. JNJ-17203212 has also been used in pharmacology studies to investigate the mechanism of action of certain drugs. In toxicology studies, JNJ-17203212 has been used to evaluate the toxicity of certain chemicals.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-23-10-8-16(9-11-23)25-15-5-3-14(4-6-15)22-19(24)17-7-2-13(20)12-18(17)21/h2-7,12,16H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXAZXBBDEDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyphenyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4462709.png)
![2-(ethylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462717.png)

![4-[1-(3,4-dimethoxybenzoyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B4462725.png)


![1-benzyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462736.png)
![4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B4462740.png)
![4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4462745.png)
![5-(4-bromophenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462748.png)
![4-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B4462754.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B4462781.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4462799.png)